1,2-Bis(4-nitrophenoxy)ethane
Overview
Description
1,2-Bis(4-nitrophenoxy)ethane is a useful research compound. Its molecular formula is C14H12N2O6 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113230. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Preparation and Synthesis
1,2-Bis(4-nitrophenoxy)ethane serves as a precursor in the synthesis of various compounds. For instance, it can be transformed into 1,2-bis-(o-aminophenoxy)ethane through catalytic hydrogenation using a Pd/C catalyst. This process achieves a high purity of 99.6% and a yield of up to 90%, indicating its efficiency and reliability in chemical synthesis (Chen Hong-bo, 2011).
Formation of Metal Complexes
This compound is instrumental in the formation of metal complexes. Studies have shown its use in synthesizing diamine complexes with metals like Co(II), Cu(II), and Ni(II). These complexes are characterized through various techniques, such as elemental analyses and magnetic measurements, indicating its versatility in forming different types of metal complexes (H. Temel, Serap Soran, M. Şekerci, 2007).
Applications in Polymer Science
This compound is a key component in the development of polyimides containing oxyethylene units. These polymides exhibit good solubility in chlorinated solvents, low glass transition temperatures, and excellent thermal stability, highlighting its significance in creating advanced polymeric materials (W. Feld, B. Ramalingam, F. Harris, 1983).
Photochemical Studies
In photochemical applications, this compound is produced as a main product upon UV-irradiation of p-nitrobenzylphosphonate ions in aqueous alcohol solution. This demonstrates its potential in photochemical reactions and the study of photo-induced processes (Y. Okamoto, N. Iwamoto, S. Toki, S. Takamuku, 1987).
Structural Investigation
Structural investigations of this compound and its derivatives provide insights into their conformations and molecular interactions. Such studies are crucial for understanding the properties of these compounds at the molecular level, which can be useful in various scientific applications (Jason N. Paraskevopoulos, H. Kruger, M. Rademeyer, G. E. Maguire, 2007).
Flame Retardancy Studies
Research on 1,2-Bis(2,4,6-tribromophenoxy)ethane, a novel brominated flame retardant, sheds light on its mechanisms of thermal decomposition. Understanding these mechanisms is essential for evaluating the safety and effectiveness of flame retardants in various materials (M. Altarawneh, B. Dlugogorski, 2014).
Mechanism of Action
Mode of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may undergo various chemical reactions to form other compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.
Safety and Hazards
The safety and hazards of “1,2-Bis(4-nitrophenoxy)ethane” have been addressed in several sources . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future directions of “1,2-Bis(4-nitrophenoxy)ethane” research could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for a comprehensive environmental risk assessment for this compound .
Biochemical Analysis
Biochemical Properties
1,2-Bis(4-nitrophenoxy)ethane plays a crucial role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various enzymes and proteins, facilitating the cross-linking process that enhances the mechanical strength and heat resistance of polyimide fibers . The compound’s nitrophenol groups are essential for these interactions, as they form stable bonds with the polymer chains, improving the overall stability and durability of the resulting materials .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s ability to enhance the properties of polyimides makes it valuable in applications requiring materials that can withstand harsh conditions, such as in aerospace and electronics industries .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrophenol groups in the compound facilitate enzyme inhibition or activation, leading to changes in gene expression and cellular function . These interactions are crucial for the compound’s role in enhancing the properties of polyimides, as they ensure the stability and durability of the resulting materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown to maintain its stability and effectiveness in enhancing polyimide properties over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the properties of polyimides without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating the importance of careful dosage control in applications involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role in polyimide synthesis . The compound’s nitrophenol groups play a crucial role in these interactions, ensuring the stability and effectiveness of the resulting materials .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in areas where it can effectively enhance the properties of polyimides . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s applications in various industries .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring its effectiveness in enhancing the properties of polyimides .
Properties
IUPAC Name |
1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNVEKKAEPFSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932378 | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14467-69-7 | |
Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14467-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,2-bis(4-nitrophenoxy)ethane synthesized and what is its role in polyimide production?
A1: this compound is synthesized through an aromatic nucleophilic substitution reaction. This involves reacting 1-fluoro-4-nitrobenzene with ethylene glycol []. The resulting dinitro compound is a crucial precursor in polyimide synthesis. It can be chemically or catalytically reduced to its corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine is then polymerized with dianhydrides, such as 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuradione, to yield polyimides [].
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